molecular formula C23H18N2O B11959930 1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one CAS No. 63570-05-8

1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B11959930
CAS No.: 63570-05-8
M. Wt: 338.4 g/mol
InChI Key: MARNTTZITCGWBM-UHFFFAOYSA-N
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Description

1,2-Diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one is a ketone derivative featuring a central ethanone backbone substituted with two phenyl groups and a 5-phenylpyrazole moiety. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, confers unique electronic and coordination properties, making this compound of interest in medicinal chemistry and materials science.

Properties

CAS No.

63570-05-8

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

1,2-diphenyl-2-(5-phenylpyrazol-1-yl)ethanone

InChI

InChI=1S/C23H18N2O/c26-23(20-14-8-3-9-15-20)22(19-12-6-2-7-13-19)25-21(16-17-24-25)18-10-4-1-5-11-18/h1-17,22H

InChI Key

MARNTTZITCGWBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NN2C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(5-phenyl-1-pyrazolyl)acetophenone typically involves the reaction of chalcones with phenylhydrazine hydrochloride. This reaction is carried out in the presence of a base such as sodium acetate in an acetic acid aqueous solution. The reaction conditions often include ultrasound irradiation to enhance the yield and reduce the reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(5-phenyl-1-pyrazolyl)acetophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis of 1,2-Diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one

The compound can be synthesized through various methods involving the reaction of appropriate phenyl and pyrazole derivatives. The synthetic routes often include reactions with phenacyl bromides or similar electrophiles under basic conditions, leading to high yields of the target compound. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Antimicrobial Properties

Research indicates that derivatives of pyrazoles, including 1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one, exhibit significant antimicrobial activity. Studies have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways within the microorganisms .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory mediators and cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Recent studies highlight the potential anticancer properties of pyrazole derivatives. The inhibition of tumor cell proliferation and induction of apoptosis in cancer cells have been observed, suggesting that 1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one may serve as a lead compound in cancer therapy .

Applications in Pharmaceuticals

The versatility of 1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one extends to its use in drug formulation. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents for treating infections, inflammation, and cancer.

Material Science Applications

Beyond biological applications, this compound is also being explored as a potential material for creating fluorescent probes and electroluminescent devices due to its unique structural properties . The incorporation of pyrazole moieties into polymer matrices could enhance their optical properties.

Case Study 1: Antimicrobial Screening

A study conducted on a series of pyrazole derivatives demonstrated that compounds similar to 1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one exhibited zones of inhibition against E. coli and S. aureus. The results indicated a strong correlation between structural modifications in the pyrazole ring and increased antimicrobial potency .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory activity, researchers evaluated various pyrazole derivatives for their ability to inhibit nitric oxide production in macrophages. The results showed that compounds with specific substitutions on the pyrazole ring significantly reduced inflammatory markers .

Mechanism of Action

The mechanism of action of 2-phenyl-2-(5-phenyl-1-pyrazolyl)acetophenone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and receptors involved in inflammatory and microbial processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

1,2-Diphenyl-2-(thiazol-2-ylimino)ethan-1-one
  • Structure : Replaces the pyrazole with a thiazole ring (N-S-C heterocycle).
  • Synthesis: Prepared via condensation of benzil and 2-aminothiazole under reflux with glacial acetic acid .
  • Applications : Serves as a precursor for tridentate Schiff base ligands in Pd(II) complexes, exhibiting anticancer activity (IC₅₀ = 18.4 μM against MCF-7 cells) .
  • Key Differences : Thiazole’s sulfur atom enhances π-conjugation but reduces basicity compared to pyrazole. This may alter metal-binding affinity and biological activity.
1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}ethan-1-one
  • Structure : Features a fused pyrrolo-pyrazole system (C₈H₁₀N₂O) .
  • Physical Properties : Lower molecular weight (150.18 g/mol) vs. the target compound (356.43 g/mol). The fused ring system likely increases rigidity and melting point.
  • Applications: Not explicitly stated, but pyrrolo-pyrazoles are often explored in drug discovery for kinase inhibition.
4-Ethyl-5-methyl-2-phenyl-1,2-dihydro-pyrazol-3-one
  • Structure : Pyrazolone derivative with alkyl substituents (ethyl, methyl) and a phenyl group .
  • Key Differences: The keto-enol tautomerism in pyrazolones influences solubility and reactivity.

Ethane-1-one Derivatives with Aromatic Substituents

Compounds from (e.g., 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one) share the ethanone backbone but incorporate fused benzimidazotriazole and thiophene moieties.

  • Synthesis : Prepared via General Procedure C at 40°C, suggesting milder conditions than reflux-based methods .
  • Electronic Properties : Thiophene’s electron-rich nature may enhance charge-transfer interactions, contrasting with the pyrazole’s electron-withdrawing effects.
  • Applications : Likely explored for optoelectronic materials due to extended conjugation.

Physical Properties

Property Target Compound 1,2-Diphenyl-2-(thiazol-2-ylimino)ethan-1-one 1-(Thiophen-2-yl) Analogs
Molecular Weight 356.43 g/mol 335.41 g/mol ~400–450 g/mol
Aromatic Systems 3 phenyl groups 2 phenyl + thiazole Thiophene + benzimidazotriazole
Predicted Solubility Low (lipophilic) Moderate (polar thiazole) Low (bulky fused rings)

Biological Activity

1,2-Diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one, also known as a chalcone-derived pyrazole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one can be represented as follows:

C21H19N3\text{C}_{21}\text{H}_{19}\text{N}_{3}

This compound features a central chalcone structure with phenyl and pyrazole substituents, which contribute to its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one. In vitro evaluations have demonstrated its cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), H226 (lung cancer), and H460 (lung cancer).
  • IC50 Values : The compound exhibited an IC50 value of 4.32 µM against A549 cells, 4.69 µM against H226 cells, and 8.40 µM against H460 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .

The mechanism underlying the anticancer activity of this compound involves several pathways:

  • Microtubule Disruption : The compound interacts with tubulin at the vinblastine binding site, disrupting microtubule assembly which is crucial for cell division .
  • Induction of Apoptosis : Treatment with the compound leads to cell cycle arrest in the G2/M phase and increases the sub-G1 population indicative of apoptosis .
  • Epithelial-Mesenchymal Transition (EMT) : The compound has been shown to affect EMT markers, suggesting a role in inhibiting metastasis .

Study 1: Cytotoxic Effects on Non-Small Cell Lung Cancer (NSCLC)

A comprehensive study evaluated the effects of 1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one on NSCLC cell lines. The results indicated that:

Cell LineIC50 Value (µM)Comparison with Cisplatin
A5494.32 ± 0.286.7-fold more effective
H2264.69 ± 0.433.7-fold more effective
H4608.40 ± 1.102.6-fold more effective

This data underscores the compound's potential as a lead for developing new anticancer therapies .

Study 2: Molecular Docking Analysis

Molecular docking studies have provided insights into the binding interactions between the compound and its target proteins. The analysis revealed strong binding affinities that correlate with observed biological activities, particularly against tubulin .

Toxicity Profile

While exploring its therapeutic potential, it is essential to consider the toxicity profile of 1,2-diphenyl-2-(5-phenyl-1H-pyrazol-1-yl)ethan-1-one:

  • Acute Toxicity : Classified as toxic if swallowed (H301).
  • Environmental Impact : May cause long-lasting harmful effects to aquatic life (H413) .

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